molecular formula C8H11ClN2O2 B13491073 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B13491073
M. Wt: 202.64 g/mol
InChI Key: TWVHCKKTSZCCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile, under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By binding to the active sites of these kinases, it can modulate their activity and influence various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-4-9-10(7)5-6;/h3-4,6H,1-2,5H2,(H,11,12);1H

InChI Key

TWVHCKKTSZCCAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=NN2CC1C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.